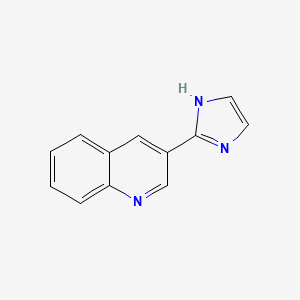

3-(1H-imidazol-2-yl)quinoline

Description

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)7-10(8-15-11)12-13-5-6-14-12/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBMNQIWWWIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648290 | |

| Record name | 3-(1H-Imidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006589-08-7 | |

| Record name | 3-(1H-Imidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-imidazol-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 3-(1H-imidazol-2-yl)quinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. This document provides detailed experimental protocols, quantitative data where available, and a logical workflow diagram to facilitate a comprehensive understanding of the synthetic route.

Introduction

The fusion of quinoline and imidazole ring systems has garnered significant attention in the field of medicinal chemistry due to the diverse pharmacological activities exhibited by such hybrid molecules. The 3-(1H-imidazol-2-yl)quinoline scaffold, in particular, represents a core structure for the development of novel therapeutic agents. This guide outlines a robust and reproducible synthetic pathway, primarily involving the construction of the quinoline framework followed by the formation of the imidazole ring.

Overall Synthesis Pathway

The synthesis of 3-(1H-imidazol-2-yl)quinoline can be strategically divided into three main stages:

-

Vilsmeier-Haack Cyclization: Formation of a substituted quinoline precursor, 2-chloroquinoline-3-carbaldehyde, from N-phenylacetamide.

-

Reductive Dechlorination: Conversion of 2-chloroquinoline-3-carbaldehyde to the key intermediate, quinoline-3-carbaldehyde.

-

Debus-Radziszewski Imidazole Synthesis: Construction of the imidazole ring via a one-pot condensation reaction of quinoline-3-carbaldehyde, glyoxal, and an ammonia source.

Figure 1: Proposed synthesis pathway for 3-(1H-imidazol-2-yl)quinoline.

Experimental Protocols

Stage 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

The initial step involves the Vilsmeier-Haack cyclization of N-phenylacetamide to yield 2-chloroquinoline-3-carbaldehyde. This reaction is a well-established method for the synthesis of 2-chloro-3-formylquinolines.

Experimental Protocol:

A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (POCl₃, 7.0 mmol) to N,N-dimethylformamide (DMF, 3.0 mmol) at 0°C. To this reagent, N-phenylacetamide (1.0 mmol) is added, and the reaction mixture is heated to 80-90°C for 4-10 hours.[1] Upon completion, the mixture is carefully poured onto crushed ice. The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to afford 2-chloroquinoline-3-carbaldehyde as a white solid.[2]

| Compound | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 2-Chloroquinoline-3-carbaldehyde | N-Phenylacetamide | POCl₃, DMF | 4-15 | Good to Moderate | 148-150 | [1][2] |

Stage 2: Synthesis of Quinoline-3-carbaldehyde

The subsequent step is the reductive dechlorination of 2-chloroquinoline-3-carbaldehyde to produce the pivotal intermediate, quinoline-3-carbaldehyde. Catalytic hydrogenation is a common and effective method for such transformations.

Experimental Protocol:

2-Chloroquinoline-3-carbaldehyde (1.0 mmol) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of a palladium catalyst, for example, 10% Pd on activated carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or by using a Parr hydrogenator under a positive pressure of hydrogen. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield quinoline-3-carbaldehyde.

Note: While this is a standard procedure for dechlorination, a specific literature precedent for this exact substrate with detailed yield and reaction conditions was not identified in the initial search. The conditions provided are based on general knowledge of similar chemical transformations.

Stage 3: Synthesis of 3-(1H-imidazol-2-yl)quinoline

The final stage is the construction of the imidazole ring using the Debus-Radziszewski synthesis. This is a multicomponent reaction involving the condensation of an aldehyde, a 1,2-dicarbonyl compound, and ammonia.

Experimental Protocol:

A mixture of quinoline-3-carbaldehyde (1.0 mmol), glyoxal (1.0 mmol, typically as a 40% aqueous solution), and a source of ammonia, such as ammonium acetate (3.0 mmol) or aqueous ammonia, is prepared in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or gently heated under reflux for a specified period (typically several hours to overnight), as monitored by TLC.[3][4] Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (pH 8-9) with a suitable base (e.g., sodium carbonate solution). The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(1H-imidazol-2-yl)quinoline.

Note: A specific, detailed experimental protocol with yields and spectroscopic data for the synthesis of the unsubstituted 3-(1H-imidazol-2-yl)quinoline via this method was not explicitly found in the literature search. The provided protocol is a general procedure based on the well-established Debus-Radziszewski reaction with aromatic aldehydes.

Data Presentation

Quantitative data for the key steps in the synthesis of 3-(1H-imidazol-2-yl)quinoline are summarized below. It is important to note that the data for the dechlorination and final imidazole synthesis steps are based on analogous reactions and may require optimization for this specific pathway.

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Key Characterization Data |

| 1 | 2-Chloroquinoline-3-carbaldehyde | N-Phenylacetamide | POCl₃, DMF | 60-85 | M.p. 148-150 °C |

| 2 | Quinoline-3-carbaldehyde | 2-Chloroquinoline-3-carbaldehyde | H₂, Pd/C | (Not specified) | (Data not available) |

| 3 | 3-(1H-imidazol-2-yl)quinoline | Quinoline-3-carbaldehyde | Glyoxal, NH₄OAc | (Not specified) | (Data not available) |

Conclusion

This technical guide provides a comprehensive overview of a logical and feasible synthetic pathway for 3-(1H-imidazol-2-yl)quinoline. The synthesis leverages well-established named reactions, including the Vilsmeier-Haack reaction and the Debus-Radziszewski imidazole synthesis. While the protocols for the formation of the key precursor, 2-chloroquinoline-3-carbaldehyde, are well-documented, further experimental optimization and characterization are required for the subsequent dechlorination and imidazole ring formation steps to establish a fully validated and high-yielding process. This guide serves as a foundational resource for researchers and scientists in the field of medicinal and organic chemistry to undertake the synthesis of this and related quinoline-imidazole scaffolds for further investigation.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-imidazol-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-imidazol-2-yl)quinoline is a heterocyclic organic compound featuring a quinoline ring system linked to an imidazole ring at the 3-position. This molecular scaffold is of significant interest in medicinal chemistry due to the established and diverse biological activities of both quinoline and imidazole moieties. Quinoline derivatives have demonstrated a wide range of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities. Similarly, the imidazole ring is a key component in many biologically active molecules and is known for its versatile interaction capabilities. The combination of these two pharmacophores in 3-(1H-imidazol-2-yl)quinoline presents a promising platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and potential biological activities of this compound, aimed at supporting further research and drug development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for 3-(1H-imidazol-2-yl)quinoline are summarized below.

Table 1: Summary of Physicochemical Data for 3-(1H-imidazol-2-yl)quinoline

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₉N₃ | - |

| Molecular Weight | 195.224 g/mol | - |

| Melting Point | 257-260 ºC | [1] |

| Solubility | Data not available. General solubility of a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline, is higher in nonpolar organic solvents, with limited solubility in polar solvents potentially aided by hydrogen bonding. Solubility is also pH-dependent. | Inferred from related compounds |

| pKa | Data not available. Computational methods such as DFT and semiempirical quantum chemical methods are available for pKa prediction of quinoline and imidazole derivatives. | Inferred from literature on related compounds |

| LogP (Octanol-Water Partition Coefficient) | Predicted value for the analogous 3-(1H-imidazol-2-yl)pyridine is 1.4717. | Inferred from analogous structures |

Experimental Protocols

Synthesis of 3-(1H-imidazol-2-yl)quinoline

General Protocol: One-Pot Synthesis from 2-Chloroquinoline-3-carbaldehyde

This method involves the reaction of 2-chloroquinoline-3-carbaldehyde with an appropriate amine source in the presence of a catalyst.

Materials:

-

2-Chloroquinoline-3-carbaldehyde

-

An amine source (e.g., formamide or a protected aminoacetaldehyde equivalent)

-

A suitable solvent (e.g., acetic acid, ethanol)

-

A catalyst (e.g., a Lewis acid or a solid-phase catalyst like Amberlyst)

Procedure:

-

To a solution of 2-chloroquinoline-3-carbaldehyde in the chosen solvent, add the amine source and the catalyst.

-

The reaction mixture is then heated under reflux for a specified period, typically several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the desired 3-(1H-imidazol-2-yl)quinoline.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

Below is a generalized workflow for the synthesis and characterization of 3-(1H-imidazol-2-yl)quinoline.

Caption: Generalized workflow for the synthesis of 3-(1H-imidazol-2-yl)quinoline.

Potential Biological Activities and Signaling Pathways

The biological activities of 3-(1H-imidazol-2-yl)quinoline have not been extensively studied. However, based on the known pharmacology of related quinoline-imidazole hybrids, it is plausible that this compound may exhibit antiproliferative and other therapeutic effects.

Studies on similar quinoline-imidazole derivatives have indicated potential as:

-

Anticancer Agents: Some quinoline-imidazole hybrids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of caspase cascades.

-

Antimalarial Agents: The quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine. The mechanism of action for these drugs often involves interference with heme detoxification in the parasite's food vacuole.

Given the structural similarity, it is hypothesized that 3-(1H-imidazol-2-yl)quinoline might engage in similar biological pathways. Further investigation is required to determine its specific molecular targets and mechanisms of action.

The diagram below illustrates a potential, generalized signaling pathway for the induction of apoptosis by a quinoline-imidazole compound, based on findings for related molecules.

Caption: Hypothesized apoptotic pathway induced by a quinoline-imidazole compound.

Conclusion and Future Directions

3-(1H-imidazol-2-yl)quinoline represents a molecule of interest for further investigation in the field of drug discovery. While some fundamental physicochemical data are available, significant gaps remain, particularly concerning its solubility, pKa, and a detailed, optimized synthetic protocol. The potential for this compound to exhibit significant biological activity, especially as an anticancer or antimalarial agent, is high based on the pharmacology of its constituent moieties.

Future research should focus on:

-

Quantitative determination of physicochemical properties: Experimental measurement of solubility, pKa, and logP is crucial for developing a comprehensive profile of the compound.

-

Optimization of synthetic routes: Developing and detailing a high-yield, scalable synthesis protocol is essential for producing the quantities needed for extensive biological evaluation.

-

In-depth biological screening: A thorough investigation of its activity against a panel of cancer cell lines and parasitic strains is warranted.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by 3-(1H-imidazol-2-yl)quinoline will be critical for its potential development as a therapeutic agent.

This technical guide serves as a foundational resource for researchers embarking on the further study of this promising compound. The structured data and outlined methodologies are intended to facilitate and guide future research endeavors in unlocking the full therapeutic potential of 3-(1H-imidazol-2-yl)quinoline.

References

Elucidation of the Molecular Structure of 3-(1H-imidazol-2-yl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of the heterocyclic compound 3-(1H-imidazol-2-yl)quinoline. The document outlines plausible synthetic routes, detailed protocols for spectroscopic and crystallographic analysis, and presents expected data in a structured format. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-imidazole hybrids in the field of medicinal chemistry and drug development.

Introduction

Quinoline and imidazole scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2] The hybrid molecule, 3-(1H-imidazol-2-yl)quinoline (Molecular Formula: C₁₂H₉N₃, Molecular Weight: 195.22 g/mol , CAS: 1006589-08-7), which covalently links these two important pharmacophores, represents a compound of significant interest for further investigation.[3][4][5] Accurate structural determination is the foundational step for understanding its physicochemical properties, and for designing and synthesizing derivatives with enhanced therapeutic potential. This guide details the key experimental and analytical techniques employed for its complete structural characterization.

Synthesis and Characterization

The synthesis of 3-(1H-imidazol-2-yl)quinoline can be approached through several established synthetic strategies for quinoline and imidazole ring formation. A representative synthetic workflow is depicted below.

Experimental Protocol: Synthesis

A plausible and efficient one-pot synthesis of 3-(1H-imidazol-2-yl)quinoline derivatives involves the reaction of 2-chloroquinoline-3-carbaldehyde with aromatic o-diamines.[3] The following is a generalized protocol adapted for the synthesis of the parent compound.

-

Reaction Setup: To a solution of 2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as aqueous acetic acid, add o-phenylenediamine (1 equivalent).

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 3-(1H-imidazol-2-yl)quinoline.

Spectroscopic Data and Analysis

The structural confirmation of the synthesized 3-(1H-imidazol-2-yl)quinoline is achieved through a combination of spectroscopic techniques. The expected data, based on the known spectral properties of the quinoline and imidazole moieties and their derivatives, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6] The expected chemical shifts for 3-(1H-imidazol-2-yl)quinoline in a solvent like DMSO-d₆ are presented in the following tables.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | Imidazole N-H |

| ~9.2 | s | 1H | Quinoline H-2 |

| ~8.5 | s | 1H | Quinoline H-4 |

| ~8.0 | d | 1H | Quinoline H-5 or H-8 |

| ~7.8 | d | 1H | Quinoline H-8 or H-5 |

| ~7.6 | t | 1H | Quinoline H-6 or H-7 |

| ~7.4 | t | 1H | Quinoline H-7 or H-6 |

| ~7.2 | s | 2H | Imidazole H-4' and H-5' |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Quinoline C-2 |

| ~147.0 | Quinoline C-8a |

| ~145.0 | Imidazole C-2' |

| ~138.0 | Quinoline C-4 |

| ~130.0 | Quinoline C-7 |

| ~129.0 | Quinoline C-5 |

| ~128.5 | Quinoline C-4a |

| ~128.0 | Quinoline C-6 |

| ~127.0 | Quinoline C-3 |

| ~122.0 | Imidazole C-4'/C-5' |

| ~118.0 | Quinoline C-8 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[7][8][9][10][11]

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution MS | ESI+ | [M+H]⁺ ≈ 196.0818 | Confirms molecular formula C₁₂H₉N₃ |

| Low-Resolution MS | EI | M⁺˙ at 195 | Molecular ion |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14]

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretching (imidazole) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1620-1580 | Strong | C=N and C=C stretching (quinoline and imidazole rings) |

| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |

| 800-700 | Strong | C-H out-of-plane bending (aromatic) |

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[2][15][16][17][18] While no specific crystal structure for the parent 3-(1H-imidazol-2-yl)quinoline is publicly available, the following outlines the general protocol for such an analysis.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer, and diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The logical workflow for X-ray crystallography is illustrated in the diagram below.

Potential Biological Signaling Pathways

Quinoline and imidazole derivatives are known to interact with various biological targets. For instance, some quinoline-based compounds act as topoisomerase inhibitors or kinase inhibitors, while certain imidazole-containing drugs target enzymes like lanosterol 14α-demethylase in fungi. A hypothetical signaling pathway that could be modulated by a molecule like 3-(1H-imidazol-2-yl)quinoline in a cancer context is depicted below.

Conclusion

The structural elucidation of 3-(1H-imidazol-2-yl)quinoline relies on a synergistic application of synthetic organic chemistry and advanced analytical techniques. This guide provides a framework for its synthesis, purification, and comprehensive characterization using NMR, MS, and IR spectroscopy, along with the definitive method of single-crystal X-ray crystallography. The data and protocols presented herein are intended to facilitate further research and development of this and related compounds for potential therapeutic applications.

References

- 1. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 3-(1H-Imidazol-2-yl)-quinoline | Chemrio [chemrio.com]

- 6. An analytical study of eight medicinal 2-imidazolines by 1H and 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Biological Versatility of Quinoline-Imidazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of quinoline and imidazole rings has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities. These derivatives have emerged as promising scaffolds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of quinoline-imidazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this field.

Anticancer Activity

Quinoline-imidazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant number of quinoline-imidazole derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1]

A series of quinoline-imidazole compounds were synthesized and evaluated for their antitumor activity against various cancer cell lines, including A549 (lung), PC-3 (prostate), HepG2 (liver), and MCF-7 (breast).[1] One of the lead compounds, 12a , exhibited significant inhibitory activity against HepG2, A549, and PC-3 cells, with IC50 values of 2.42 ± 1.02 µM, 6.29 ± 0.99 µM, and 5.11 ± 1.00 µM, respectively.[1] Further investigation revealed that these compounds likely act through the PI3K/Akt/mTOR signaling pathway.[1]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; QuinolineImidazole [label="Quinoline-Imidazole\nDerivatives", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", bordercolor="#EA4335"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation", dir=none]; PIP2 -> PIP3 [label=""]; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTORC1; mTORC1 -> CellGrowth; QuinolineImidazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; QuinolineImidazole -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Caption: Inhibition of bacterial DNA gyrase.

Quantitative Antimicrobial Activity Data

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Hybrid 7b | Staphylococcus aureus | 2 | |

| Klebsiella pneumoniae | 50 (full inhibition) | ||

| Mycobacterium tuberculosis H37Rv | 10 | ||

| Hybrid 7c | Cryptococcus neoformans | 15.6 | |

| Hybrid 7d | Cryptococcus neoformans | 15.6 | |

| Compound 14 | Streptococcus pneumoniae | 0.66 | |

| Bacillus subtilis | 1.30 | ||

| Pseudomonas aeruginosa | 3.98 | ||

| Escherichia coli | 2.12 | ||

| Aspergillus fumigatus | 1.88 | ||

| Candida albicans | 0.99 | ||

| Compound 6 | Bacillus cereus | 3.12 | |

| Staphylococcus aureus | 6.25 | ||

| Pseudomonas aeruginosa | 12.5 | ||

| Escherichia coli | 25 | ||

| Aspergillus flavus | 12.5 | ||

| Candida albicans | 6.25 |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have emerged as potential anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

[2]#### 3.1. Mechanism of Action: COX-2 Inhibition

One of the primary mechanisms of anti-inflammatory action for quinoline derivatives is the inhibition of cyclooxygenase-2 (COX-2). C[2]OX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. B[2]y selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

dot

Caption: Inhibition of the COX-2 enzyme.

Quantitative Anti-inflammatory Activity Data

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 12c | COX-2 | 0.1 | |

| Compound 14a | COX-2 | 0.11 | |

| Compound 14b | COX-2 | 0.11 | |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | Appreciable | |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | Appreciable |

Antiviral Activity

The ongoing threat of viral pandemics highlights the urgent need for novel antiviral therapies. Quinoline and imidazole scaffolds are present in several antiviral drugs, and their combination in hybrid molecules has shown promise against various viruses.

Potential Mechanisms of Action

The antiviral mechanisms of quinoline-imidazole derivatives are still under investigation but may involve targeting various stages of the viral life cycle, including entry, replication, and assembly. F[3]or instance, some imidazole-based compounds have shown activity against the influenza A virus M2 proton channel, while others have demonstrated inhibitory effects against the Zika virus.

[4]#### 4.2. Quantitative Antiviral Activity Data

| Compound ID | Virus | EC50 | Reference |

| Compound 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL (3.2 x 10³ µM) | |

| Compound 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL (1.17 x 10³ µM) | |

| Imidazole 5a | Influenza A virus | 0.3 µM | |

| Imidazole 5b | Influenza A virus | 0.4 µM | |

| Benzimidazole 1 | Zika Virus (African strain) | 1.9 ± 1.0 µM |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the quinoline-imidazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

dot

Caption: MTT assay experimental workflow.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: The lowest concentration of the compound that prevents visible growth of a microorganism is determined.

-

Procedure:

-

Prepare serial two-fold dilutions of the quinoline-imidazole derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.

-

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Principle: A colorimetric or fluorometric method is used to detect the product of the COX-2 enzymatic reaction (e.g., prostaglandin E2). The reduction in product formation in the presence of the test compound indicates inhibition.

-

Procedure (Fluorometric):

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the quinoline-imidazole derivative at various concentrations.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate at room temperature for a specified time.

-

Add a probe that fluoresces upon reacting with the product of the COX-2 reaction.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.

-

[5]#### 5.4. In Vitro Antiviral CPE Reduction Assay

This assay evaluates the ability of a compound to protect cells from the cytopathic effect (CPE) caused by a virus.

[6][7]* Principle: The assay measures the viability of virus-infected cells in the presence and absence of the test compound. A reduction in CPE indicates antiviral activity.

-

Procedure:

-

Seed host cells in a 96-well plate and allow them to form a monolayer.

-

Treat the cells with serial dilutions of the quinoline-imidazole derivative.

-

Infect the cells with a known amount of virus.

-

Include virus control (infected, untreated cells) and cell control (uninfected, untreated cells) wells.

-

Incubate the plate until significant CPE is observed in the virus control wells.

-

Assess cell viability using a method such as neutral red uptake or MTT assay.

-

Calculate the effective concentration 50% (EC50), the concentration of the compound that protects 50% of the cells from viral CPE.

-

Quinoline-imidazole derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, inflammation, and viral threats underscores their potential as lead scaffolds for the development of next-generation therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this privileged heterocyclic framework. Further optimization of these derivatives through structure-activity relationship studies holds the key to unlocking their full therapeutic potential.

References

- 1. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 7. protocols.io [protocols.io]

The Therapeutic Potential of 3-(1H-imidazol-2-yl)quinoline: An Analysis of a Promising Scaffold

For Immediate Release

[City, State] – [Date] – The quinoline-imidazole scaffold has emerged as a significant area of interest in medicinal chemistry, with numerous derivatives demonstrating potent biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of the core molecule, 3-(1H-imidazol-2-yl)quinoline, and its closely related analogues. While specific data for this exact compound is limited in publicly available research, this document extrapolates potential applications based on the extensive studies of the broader class of quinoline-imidazole hybrids. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Quinoline-Imidazole Scaffold

The hybridization of quinoline and imidazole moieties has been a successful strategy in the development of novel therapeutic agents. [1][2][3]The quinoline ring system is a well-established pharmacophore present in a variety of clinically used drugs, known for its diverse biological activities including anticancer, antimalarial, and antimicrobial properties. [1][4]The imidazole ring, another crucial heterocyclic structure, is a key component of many biologically active molecules and is known to interact with various biological targets. [2]The combination of these two pharmacophores in a single molecule can lead to compounds with enhanced biological activity and novel mechanisms of action. [5][6]

Potential Therapeutic Targets and Biological Activities

Based on the biological evaluation of structurally similar quinoline-imidazole derivatives, 3-(1H-imidazol-2-yl)quinoline is anticipated to exhibit a range of therapeutic effects. The primary areas of investigation for this class of compounds have been in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Quinoline-imidazole hybrids have demonstrated significant potential as anticancer agents, acting through various mechanisms. [1][3] Potential Targets and Mechanisms:

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2). [7][8]Dual targeting of these receptors is a validated approach in cancer therapy. [8]* Apoptosis Induction: Many quinoline-based compounds induce programmed cell death (apoptosis) in cancer cells. Mechanistic studies on related molecules have shown the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. [6]* Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at different phases. [1]* Inhibition of Angiogenesis: The formation of new blood vessels, a critical process for tumor growth and metastasis, can be inhibited by some quinoline derivatives. [1] A study on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives revealed that these compounds exhibited inhibitory activities against various tumor cell lines, including HepG2 (liver cancer), SK-OV-3 (ovarian cancer), and NCI-H460 (lung cancer). [6]Mechanistic investigations suggested that the antitumor activity was exerted through the modulation of several pathways, including the induction of reactive oxygen species (ROS) generation and the activation of caspases. [6]

Antimicrobial Activity

The quinoline scaffold is the backbone of several established antimicrobial drugs. The addition of an imidazole ring can enhance this activity.

Potential Targets and Mechanisms:

-

DNA Topoisomerase Inhibition: Quinolone antibiotics are known to target bacterial DNA topoisomerases, enzymes essential for DNA replication and repair. [9][10]* Inhibition of Microbial Growth: Quinoline-based hydroxyimidazolium hybrids have demonstrated significant in vitro activity against a panel of clinically important fungal and bacterial pathogens, including Cryptococcus neoformans, Candida spp., Staphylococcus aureus, and Mycobacterium tuberculosis. [9][10][11] One study reported that a quinoline-based hydroxyimidazolium hybrid displayed potent anti-staphylococcal activity with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL (5 µM). [9][11]Another related compound showed significant inhibition against Mycobacterium tuberculosis H37Rv with a MIC value of 10 µg/mL (24 µM). [9][11]

Antimalarial Activity

The quinoline core is central to many antimalarial drugs. Hybridization with an imidazole moiety has been explored to develop new agents effective against drug-resistant strains of Plasmodium falciparum.

Potential Targets and Mechanisms:

-

Inhibition of Heme Polymerization: A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole, leading to a toxic buildup of free heme.

-

Activity against Drug-Resistant Strains: A series of quinoline-imidazole hybrid compounds demonstrated sub-micromolar activities against both drug-sensitive and multi-drug-resistant (MDR) P. falciparum strains. [12]One derivative exhibited an IC50 of 0.14 µM against a CQ-sensitive strain and 0.41 µM against an MDR strain. [12]

Anti-inflammatory and Other Activities

Derivatives of 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine have been evaluated for their potential in managing diabetes through antihyperglycemic, antioxidant, and anti-inflammatory activities. [2]In silico docking studies suggested potential binding to PPAR-γ and α-amylase. [2]Additionally, some quinoline-based imidazole-fused heterocycles have been identified as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation. [13]

Data Presentation

While specific quantitative data for 3-(1H-imidazol-2-yl)quinoline is not available, the following table summarizes the activity of closely related quinoline-imidazole derivatives from the literature.

| Compound Class/Derivative | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |

| Quinoline-imidazole hybrid (11xxxii) | Antimalarial | P. falciparum (CQ-sensitive) | 0.14 µM | [12] |

| Quinoline-imidazole hybrid (11xxxii) | Antimalarial | P. falciparum (MDR strain) | 0.41 µM | [12] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Antibacterial | Staphylococcus aureus | 2 µg/mL (5 µM) | [9][11] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Antibacterial | Mycobacterium tuberculosis H37Rv | 10 µg/mL (24 µM) | [9][11] |

| Quinoline-based hydroxyimidazolium hybrid (7c, 7d) | Antifungal | Cryptococcus neoformans | 15.6 µg/mL | [9][10] |

| Quinoline-based EGFR/HER-2 dual inhibitor (5a) | EGFR Inhibition | - | 71 nM | [8] |

| Quinoline-based EGFR/HER-2 dual inhibitor (5a) | HER-2 Inhibition | - | 31 nM | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific 3-(1H-imidazol-2-yl)quinoline derivatives are not extensively documented. However, general methodologies can be inferred from studies on related compounds.

General Synthesis of Quinoline-Imidazole Hybrids

The synthesis of 3-(imidazol-2-yl)quinolines often involves a multi-step process. A common route is the condensation of a 2-chloroquinoline-3-carbaldehyde with an appropriate amine and other reagents under specific reaction conditions. [2]For instance, the synthesis of 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivatives involves the condensation of a substituted 2-chloro-3-formyl quinoline with substituted benzil derivatives, facilitated by ammonium acetate and acetic acid. [2]

In Vitro Anticancer Assays

The antiproliferative activity of these compounds is typically evaluated using standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

In Vitro Antimicrobial Assays

The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar diffusion methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

In Vitro Antimalarial Assays

The in vitro antimalarial activity is commonly assessed using a SYBR Green I-based fluorescence assay against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Visualizations

The following diagrams illustrate the general structure of the core compound and a potential experimental workflow for its evaluation.

Caption: General structure of the 3-(1H-imidazol-2-yl)quinoline scaffold.

Caption: A potential experimental workflow for the evaluation of 3-(1H-imidazol-2-yl)quinoline derivatives.

Conclusion and Future Directions

The 3-(1H-imidazol-2-yl)quinoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and beyond. While direct experimental data on the parent compound is scarce, the extensive research on its analogues strongly suggests a high potential for biological activity. Future research should focus on the synthesis and systematic biological evaluation of a library of 3-(1H-imidazol-2-yl)quinoline derivatives to identify lead compounds for further development. Detailed mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by these compounds, ultimately paving the way for their potential clinical application.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment [zenodo.org]

- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-based imidazole-fused heterocycles as new inhibitors of 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Discovery-and-Synthesis-of-Novel-Quinoline-Imidazole-Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of quinoline and imidazole scaffolds into single molecular entities has emerged as a compelling strategy in medicinal chemistry. Both quinoline, a bicyclic aromatic heterocycle, and imidazole, a five-membered aromatic heterocycle, are privileged structures found in a wide array of pharmacologically active compounds.[1][2] The molecular hybridization of these two pharmacophores aims to create novel compounds with potentially synergistic or enhanced biological activities, targeting a range of diseases from cancer to microbial infections.[3][4] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel quinoline-imidazole compounds.

Synthesis Strategies

The synthesis of quinoline-imidazole hybrids often involves multi-step reaction sequences. A common approach is the initial construction of a functionalized quinoline precursor, followed by the formation of the imidazole ring.[5] Green chemistry principles are increasingly being applied, with methods like ultrasound irradiation being used to accelerate reactions, reduce energy consumption, and improve yields.[6][7]

A prevalent synthetic route involves the condensation of a 2-chloro-3-formylquinoline derivative with a substituted benzil in the presence of ammonium acetate and acetic acid.[5] Another efficient method is the Huisgen [3+2] dipolar cycloaddition reaction, which can be performed under both conventional heating and ultrasound irradiation.[6][7]

General Synthetic Workflow

The logical flow from starting materials to biologically active compounds typically follows a structured path of synthesis, purification, characterization, and subsequent biological screening.

Caption: General workflow for synthesis and evaluation of quinoline-imidazole compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of Quinoline Imidazolium Salts

This protocol is adapted from methodologies that emphasize green chemistry principles for improved efficiency.[7][8]

-

N-Alkylation of Imidazole:

-

To a solution of the appropriate N-(quinolin-8-yl)acetamide intermediate (1 mmol) in acetonitrile (10 mL), add imidazole (1.2 mmol) and potassium carbonate (2 mmol).

-

The reaction mixture is subjected to ultrasound irradiation at 50-60°C for 1-2 hours.

-

Upon completion (monitored by TLC), the solvent is evaporated under reduced pressure.

-

The residue is partitioned between dichloromethane and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the N-alkylated intermediate.

-

-

Quaternization:

-

The N-alkylated intermediate (1 mmol) is dissolved in acetonitrile (15 mL).

-

An appropriate phenacyl bromide derivative (1.1 mmol) is added to the solution.

-

The mixture is again subjected to ultrasound irradiation at 50-60°C for 1-2 hours.

-

After cooling, the resulting precipitate is filtered, washed with diethyl ether, and dried to afford the final quinoline imidazolium salt.

-

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

-

Cell Culture:

-

Human cancer cell lines (e.g., HepG2, A549, PC-3, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The synthesized quinoline-imidazole compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with fresh medium.

-

The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only.

-

-

MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Quantitative Data

The biological activity of novel quinoline-imidazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines or their minimum inhibitory concentration (MIC) against microbial strains.

Table 1: Anticancer Activity of Selected Quinoline-Imidazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Selectivity (WI-38 IC50 µM) | Reference |

| 12a | HepG2 (Liver) | 2.42 ± 1.02 | 32.8 ± 1.23 | [9] |

| A549 (Lung) | 6.29 ± 0.99 | [9] | ||

| PC-3 (Prostate) | 5.11 ± 1.00 | [9] | ||

| 11(xxxii) | P. falciparum (CQ-sensitive) | 0.14 | >20 µM (Vero cells) | [10][11] |

| P. falciparum (MDR) | 0.41 | [10][11] | ||

| 12 (hybrid) | MDA-MB-231 (Breast) | 0.29 | Not specified | [12] |

| HCT-15 (Colon) | 0.30 | [12] | ||

| 11h | MDA-MB-468 (Breast) | 0.59 | Not specified | [3] |

| HL-60 TB (Leukemia) | 0.428 | [3] |

Table 2: Antimicrobial Activity of Selected Quinoline-Imidazole Derivatives

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| 7b | Staphylococcus aureus | 2 | [13] |

| Mycobacterium tuberculosis H37Rv | 10 | [13][14] | |

| 7c | Cryptococcus neoformans | 15.6 | [13][14] |

| 7d | Cryptococcus neoformans | 15.6 | [13][14] |

| 3c, 3d, 3f, 3h, 3j | Various bacteria and fungi | Reported as significant | [15] |

Mechanism of Action and Signaling Pathways

Some quinoline-imidazole derivatives exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.[9]

PI3K/Akt/mTOR Signaling Pathway Inhibition

Compounds have been designed to act as inhibitors of key kinases like PI3Kα and mTOR. By blocking these enzymes, the compounds can halt the signal transduction cascade that promotes cell growth, proliferation, and survival, ultimately leading to apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline-imidazole compounds.

Structure-Activity Relationships (SAR)

The biological activity of these hybrid molecules is highly dependent on their structural features. SAR studies help in optimizing the lead compounds to enhance their potency and selectivity.[10][16]

-

Substituents on the Quinoline Ring: The presence of a bromine atom at the C-6 position of the quinoline ring has been shown to improve in vitro anticancer activity.[9] Similarly, bromo and methoxy (-OMe) substitutions can enhance antimalarial activity and the selectivity index.[10][11]

-

Linker Length: The length of the alkyl chain linking the quinoline and imidazole/benzimidazole moieties can influence the selectivity of the compounds.[3]

-

Substitution on the Imidazole Moiety: For antimalarial activity, substitutions on the imidazole nucleus were found to be not preferred, indicating the core imidazole structure is crucial for activity.[16]

Conclusion

The hybridization of quinoline and imidazole moieties represents a fruitful strategy for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimalarial, and antimicrobial effects.[9][10][13] The use of efficient and green synthetic methods, such as ultrasound irradiation, facilitates the creation of diverse chemical libraries for screening.[6] Future research will likely focus on optimizing lead compounds through detailed SAR studies, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles to translate these promising molecules into clinical candidates.

References

- 1. Quinoline containing benzimidazole and their biological activities - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07484A [pubs.rsc.org]

- 8. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. malariaworld.org [malariaworld.org]

- 12. jocpr.com [jocpr.com]

- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

In Silico Prediction of 3-(1H-imidazol-2-yl)quinoline Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of quinoline and imidazole rings in the 3-(1H-imidazol-2-yl)quinoline scaffold presents a promising framework in medicinal chemistry. Quinoline derivatives are known for a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4][5][6] Similarly, the imidazole moiety is a key component in many biologically active compounds.[6][7] The combination of these two pharmacophores in 3-(1H-imidazol-2-yl)quinoline and its derivatives has led to the exploration of their therapeutic potential, with studies indicating possible applications as anticancer, antihyperglycemic, antioxidant, and anti-inflammatory agents.[2][8][9]

This technical guide provides an in-depth overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and pharmacodynamic properties of 3-(1H-imidazol-2-yl)quinoline. By leveraging computational tools, researchers can efficiently screen and optimize lead compounds, thereby accelerating the drug discovery and development process.

Predicted Physicochemical and ADMET Properties

In silico tools are instrumental in predicting the drug-likeness of a compound. Based on Lipinski's Rule of Five, a molecule is more likely to be orally bioavailable if it meets certain criteria.[7][10] The following table summarizes key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties that are typically evaluated for compounds like 3-(1H-imidazol-2-yl)quinoline.

| Property | Predicted Value/Range | Significance | References |

| Molecular Weight | < 500 g/mol | Oral bioavailability | [7][10] |

| LogP (Lipophilicity) | < 5 | Permeability across cell membranes | [7] |

| Hydrogen Bond Donors | < 5 | Oral bioavailability | [7] |

| Hydrogen Bond Acceptors | < 10 | Oral bioavailability | [7] |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Drug absorption and transport | [7] |

| Aqueous Solubility | Soluble | Bioavailability and formulation | [11] |

| Blood-Brain Barrier (BBB) Permeability | Varies | CNS activity | [12] |

| P-glycoprotein (P-gp) Substrate | Yes/No | Drug efflux and resistance | [12] |

| CYP450 Inhibition | Varies | Drug-drug interactions | |

| AMES Toxicity (Mutagenicity) | Negative | Genotoxicity | [12] |

| Hepatotoxicity | Low/High | Liver toxicity | [11] |

Experimental Protocols: In Silico Methodologies

This section outlines the typical computational protocols used to predict the properties of 3-(1H-imidazol-2-yl)quinoline and its derivatives.

Molecular Modeling and Geometry Optimization

The initial step involves the construction of the 2D and 3D structures of the molecule. This is followed by geometry optimization to find the most stable conformation.

-

Software: ChemDraw, Avogadro, GaussView.

-

Methodology:

-

The 2D structure of 3-(1H-imidazol-2-yl)quinoline is drawn using chemical drawing software.

-

The 2D structure is converted into a 3D model.

-

Geometry optimization is performed using computational quantum chemistry methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)).[7][13] This process calculates the electronic structure and minimizes the energy of the molecule to find its most stable three-dimensional arrangement.

-

Prediction of Physicochemical Properties and ADMET Profile

Various online and standalone software tools are used to predict the physicochemical properties and the ADMET profile of the optimized molecular structure.

-

Methodology:

-

The optimized 3D structure of the compound (e.g., in SMILES or SDF format) is submitted to the prediction server or software.

-

The software calculates various parameters based on the molecular structure, including those listed in the table above.

-

The results are analyzed to assess the drug-likeness and potential toxicity of the compound. For instance, AdmetSAR can be used to predict properties like blood-brain barrier permeability, P-glycoprotein substrate status, and AMES toxicity.[12]

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] This is crucial for understanding the interaction between a potential drug molecule and its biological target.

-

Software: AutoDock, PyMOL, Discovery Studio.[12]

-

Methodology:

-

Target Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of the 3-(1H-imidazol-2-yl)quinoline derivative is prepared by assigning charges and defining rotatable bonds.

-

Docking Simulation: A grid box is defined around the active site of the target protein. The docking software then explores various conformations of the ligand within the active site and scores them based on a scoring function, which estimates the binding affinity. The conformation with the lowest binding energy is considered the most favorable.[13]

-

Analysis: The resulting protein-ligand complex is visualized to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions.

-

Visualizations

Workflow for In Silico Property Prediction

Caption: Workflow for predicting physicochemical and ADMET properties.

Molecular Docking Workflow

Caption: Generalized workflow for molecular docking studies.

Conclusion

The in silico prediction of properties for 3-(1H-imidazol-2-yl)quinoline and its derivatives is a powerful approach in modern drug discovery. By employing a range of computational tools and methodologies, researchers can gain valuable insights into the physicochemical characteristics, ADMET profiles, and potential biological activities of these compounds before committing to costly and time-consuming experimental synthesis and testing. The workflows and protocols outlined in this guide provide a framework for the rational design and optimization of novel therapeutic agents based on the promising 3-(1H-imidazol-2-yl)quinoline scaffold. Further research and validation through in vitro and in vivo studies are essential to confirm the therapeutic potential of these compounds.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jddtonline.info [jddtonline.info]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Biochemical and Computational Insights into the Therapeutic Potencies of Quinoline Appended Imidazole Compounds | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. sciforschenonline.org [sciforschenonline.org]

- 12. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

3-(1H-imidazol-2-yl)quinoline Derivatives: A Technical Guide to their Potential as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(1H-imidazol-2-yl)quinoline derivatives, a class of heterocyclic compounds that has garnered significant interest for its potential as potent enzyme inhibitors. This document details their synthesis, summarizes their enzyme inhibitory activity with quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction

The fusion of quinoline and imidazole rings into a single molecular scaffold has emerged as a promising strategy in medicinal chemistry. The quinoline moiety is a well-established pharmacophore present in numerous approved drugs, while the imidazole ring is a versatile heterocyclic system known for its diverse biological activities. The combination of these two entities in the form of 3-(1H-imidazol-2-yl)quinoline derivatives has led to the discovery of potent inhibitors of various enzymes, making them attractive candidates for the development of novel therapeutics in areas such as oncology, infectious diseases, and metabolic disorders.

Synthesis of 3-(1H-imidazol-2-yl)quinoline Derivatives

The synthesis of 3-(1H-imidazol-2-yl)quinoline derivatives is most commonly achieved through a one-pot multicomponent reaction. This approach offers several advantages, including high efficiency, operational simplicity, and the ability to generate a diverse range of derivatives.

General Synthetic Protocol

A widely employed method for the synthesis of 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amine derivatives involves the condensation of a substituted 2-chloro-3-formylquinoline with a substituted benzil derivative in the presence of ammonium acetate and acetic acid.[1]

Experimental Protocol: Synthesis of 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amines [1]

-

Reactant Mixture: In a round-bottom flask, combine the substituted 2-chloro-3-formylquinoline (1 mmol), the substituted benzil (1 mmol), and ammonium acetate (5 mmol).

-

Solvent Addition: Add glacial acetic acid (10 mL) to the flask.

-

Reaction Condition: Stir the reaction mixture at reflux for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amine derivative.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 3-(1H-imidazol-2-yl)quinoline derivatives.

Enzyme Inhibitory Activity

3-(1H-imidazol-2-yl)quinoline derivatives have been reported to inhibit a range of enzymes with varying potencies. The following tables summarize the available quantitative data for their inhibitory activities.

Kinase Inhibition

Quinoline-based compounds are known to be potent kinase inhibitors. While specific IC50 values for the 3-(1H-imidazol-2-yl)quinoline core against a broad panel of kinases are still emerging, related quinoline-imidazole hybrids have shown activity against several kinases involved in cancer signaling pathways.

Table 1: Kinase Inhibitory Activity of Quinoline-Imidazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Imidazo[4,5-c]quinolines | PI3K | - | [2] |

| 4-Anilino-quinolines | PI3K/mTOR | - | [2] |

| 3,6-disubstituted quinolines | c-Met | 9.3 | [2] |

Note: Data for the specific 3-(1H-imidazol-2-yl)quinoline scaffold is limited in the public domain and requires further investigation.

DNA Interacting Enzyme Inhibition

Recent studies have highlighted the potential of quinoline-based compounds to inhibit enzymes that interact with DNA, such as DNA methyltransferases (DNMTs) and base excision repair (BER) glycosylases.[3][4]

Table 2: DNA Interacting Enzyme Inhibitory Activity of Quinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Quinoline analog 9 | DNMT1 | ~2-4 | [3] |

| Quinoline analog 9 | CamA | ~2-4 | [3] |

| Quinoline analog 11 | DNMT1 | ~2-4 | [3] |

| Quinoline analog 11 | CamA | ~2-4 | [3] |

| Quinoline analog 12 | DNMT1 | ~2 | [3] |

| Quinoline analog 12 | CamA | ~2 | [3] |

Note: The exact substitution pattern of the quinoline core for compounds 9, 11, and 12 is detailed in the cited reference.

Experimental Protocols for Enzyme Inhibition Assays

Standardized and reproducible assay protocols are crucial for the evaluation of enzyme inhibitors. The following sections detail generalized protocols for assays relevant to the targets of 3-(1H-imidazol-2-yl)quinoline derivatives.

Protocol 1: MTase-Glo™ Methyltransferase Assay

This bioluminescent assay is used to measure the activity of methyltransferases by quantifying the formation of the product S-adenosyl homocysteine (SAH).[5]

Materials:

-

MTase-Glo™ Assay Kit (Promega)

-

Purified methyltransferase enzyme

-

Substrate (e.g., DNA, protein, or small molecule)

-

S-adenosyl-L-methionine (SAM)

-

3-(1H-imidazol-2-yl)quinoline derivative (inhibitor)

-

Assay buffer

-

384-well white assay plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all kit components. Prepare serial dilutions of the inhibitor in assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Add the methyltransferase enzyme and the inhibitor (at various concentrations) to the wells of the 384-well plate. Include a control with no inhibitor. Incubate for 15-30 minutes at room temperature.

-

Initiate Reaction: Start the methyltransferase reaction by adding the substrate and SAM to each well. Incubate for the desired reaction time at the optimal temperature for the enzyme.

-

SAH Detection:

-

Add MTase-Glo™ Reagent to each well to convert SAH to ADP. Incubate for 30 minutes at room temperature.

-

Add MTase-Glo™ Detection Solution to convert ADP to ATP. Incubate for another 30 minutes at room temperature.

-

-

Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: DNA Glycosylase Inhibition Assay

This fluorescence-based assay measures the activity of DNA glycosylases by detecting the excision of a specific base from a fluorescently labeled DNA oligonucleotide substrate.[6]

Materials:

-

Purified DNA glycosylase (e.g., TDG, UDG)

-

Fluorescently labeled DNA oligonucleotide substrate containing the target base

-

3-(1H-imidazol-2-yl)quinoline derivative (inhibitor)

-

Assay buffer

-

96-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the inhibitor in assay buffer.

-

Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, the fluorescently labeled DNA substrate, and the inhibitor at various concentrations. Include a no-inhibitor control.

-

Initiate Reaction: Add the DNA glycosylase to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time period.

-

Measure Fluorescence: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The cleavage of the substrate by the enzyme leads to a change in fluorescence.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathways

The enzymes inhibited by 3-(1H-imidazol-2-yl)quinoline derivatives are often key components of critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.[2]

References

Unveiling the Cytotoxic Potential: A Technical Guide to the Preliminary Screening of 3-(1H-imidazol-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 3-(1H-imidazol-2-yl)quinoline and its derivatives. This class of compounds has garnered significant interest in oncological research due to its structural similarity to natural alkaloids with antitumor properties. This document outlines the core methodologies for assessing in vitro cytotoxicity, presents a summary of reported activity for analogous compounds, and visualizes the key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of quinoline-imidazole hybrids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric in these studies. Below is a summary of representative data for various derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Q6 (a 1,2,3-triazole derivative) | BT-474 (Breast) | 0.59 ± 0.01 | - |

| 3a₁ (a 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative) | HepG2 (Liver) | Not explicitly stated, but showed high inhibition | 5-FU, Cisplatin |

| 8 (an imidazopyridine-quinoline hybrid) | HeLa (Cervical) | 0.34 | - |

| 8 | MDA-MB-231 (Breast) | 0.32 | - |

| 8 | ACHN (Renal) | 0.39 | - |

| 8 | HCT-15 (Colon) | 0.31 | - |

| 12 (an imidazopyridine-quinoline hybrid) | HeLa (Cervical) | 0.35 | - |

| 12 | MDA-MB-231 (Breast) | 0.29 | - |

| 12 | ACHN (Renal) | 0.34 | - |

| 12 | HCT-15 (Colon) | 0.30 | - |

| 14e (a quinoline-benzimidazole hybrid) | HuT78 (Lymphoma) | Potent and selective inhibition | - |

| 15a-c (quinoline-benzimidazole hybrids with ethylamino linker) | HuT78 (Lymphoma) | IC50 range: 3.98 - 7.88 | - |

| 15a-c | HL-60 (Leukemia) | IC50 range: 1.21 - 11.63 | - |

| 15a-c | THP1 (Leukemia) | IC50 range: 1.65 - 4.66 | - |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of novel chemical entities.

Cell Viability and Cytotoxicity Assay (MTT Assay)